5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid is a complex organic compound that features both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-fluoro-4-hydroxyphenylboronic acid, which is then subjected to Suzuki coupling reactions with appropriate nicotinic acid derivatives under palladium-catalyzed conditions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under elevated temperatures.
Major Products
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxyphenylmethanol.
Substitution: Formation of 3-amino-4-hydroxyphenyl derivatives.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may target enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both fluorine and hydroxyl groups on a nicotinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-9-4-6(1-2-10(9)15)7-3-8(12(17)18)11(16)14-5-7/h1-5,15H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHWKWZLWGTFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687227 |
Source
|
Record name | 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-26-0 |
Source
|
Record name | 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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